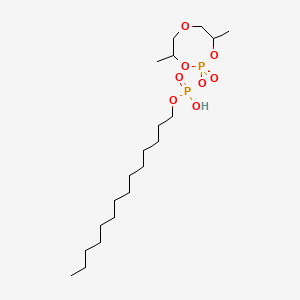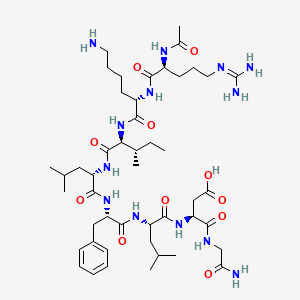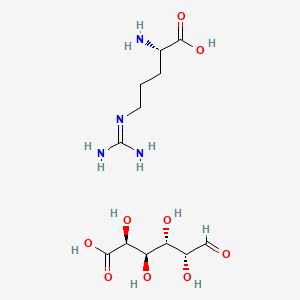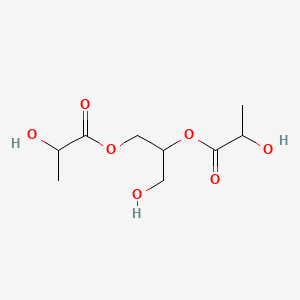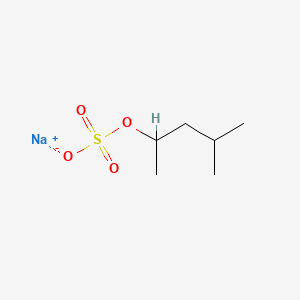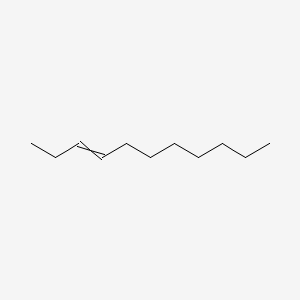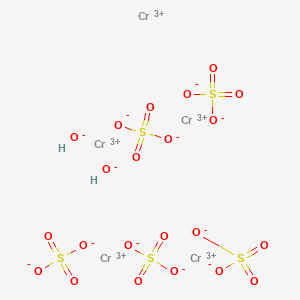
Pentachromium dihydroxide pentasulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachromium dihydroxide pentasulphate is a complex inorganic compound with the molecular formula Cr5H2O22S5-2 It is composed of five chromium atoms, two hydroxide groups, and five sulfate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentachromium dihydroxide pentasulphate typically involves the reaction of chromium salts with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity chromium salts and sulfuric acid. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through filtration and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
Pentachromium dihydroxide pentasulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium compounds.
Substitution: The hydroxide and sulfate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various chromium oxides, hydroxides, and sulfates. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Pentachromium dihydroxide pentasulphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other chromium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Industry: It is used in the production of pigments, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of pentachromium dihydroxide pentasulphate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. It can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pentachromium dihydroxide pentasulphate include:
- Chromium hydroxide sulfate (Cr4(OH)2(SO4)5)
- Chromium(III) sulfate (Cr2(SO4)3)
- Chromium(III) oxide (Cr2O3)
Uniqueness
This compound is unique due to its specific composition and structure, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
85251-54-3 |
|---|---|
Formule moléculaire |
Cr5H2O22S5+3 |
Poids moléculaire |
774.3 g/mol |
Nom IUPAC |
chromium(3+);dihydroxide;pentasulfate |
InChI |
InChI=1S/5Cr.5H2O4S.2H2O/c;;;;;5*1-5(2,3)4;;/h;;;;;5*(H2,1,2,3,4);2*1H2/q5*+3;;;;;;;/p-12 |
Clé InChI |
STFVMWPZKHYZLM-UHFFFAOYSA-B |
SMILES canonique |
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3].[Cr+3].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



